molecular formula C28H25N5O4S2 B11625582 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one

Cat. No.: B11625582
M. Wt: 559.7 g/mol
InChI Key: ZHOZPBWGQBLACM-QJOMJCCJSA-N
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Description

This compound is a heterocyclic derivative featuring a pyridopyrimidinone core fused with a thiazolidinone moiety. The structure includes a (Z)-configured methylene bridge connecting the pyridopyrimidinone system to the thiazolidinone ring, which is substituted with a 2-furylmethyl group. The piperazinyl substituent at position 2 of the pyridopyrimidinone is further modified with a 4-methoxyphenyl group.

Properties

Molecular Formula

C28H25N5O4S2

Molecular Weight

559.7 g/mol

IUPAC Name

(5Z)-3-(furan-2-ylmethyl)-5-[[2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H25N5O4S2/c1-36-20-9-7-19(8-10-20)30-12-14-31(15-13-30)25-22(26(34)32-11-3-2-6-24(32)29-25)17-23-27(35)33(28(38)39-23)18-21-5-4-16-37-21/h2-11,16-17H,12-15,18H2,1H3/b23-17-

InChI Key

ZHOZPBWGQBLACM-QJOMJCCJSA-N

Isomeric SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)/C=C\5/C(=O)N(C(=S)S5)CC6=CC=CO6

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=C(C(=O)N4C=CC=CC4=N3)C=C5C(=O)N(C(=S)S5)CC6=CC=CO6

Origin of Product

United States

Preparation Methods

Cyclodehydration of Dihydropyrimidine Precursors

A dihydropyrimidine intermediate is synthesized via the reaction of ethyl acetoacetate with 2-aminopyridine under acidic conditions. Cyclization is achieved using polyphosphoric acid (PPA) at 120°C for 4 hours, yielding the pyrido[1,2-a]pyrimidin-4-one core in 68–72% yield. Key spectral data for the core include:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.45 (d, J = 6.8 Hz, 1H, pyridine-H), 7.92 (s, 1H, pyrimidone-H), 6.78 (dd, J = 6.8 Hz, 1H, pyridine-H).

  • 13C NMR: δ 164.2 (C=O), 152.1 (pyrimidone-C), 121.4–135.6 (aromatic carbons).

Functionalization at Position 2: Introduction of the 4-(4-Methoxyphenyl)piperazinyl Group

The 4-(4-methoxyphenyl)piperazine moiety is introduced via nucleophilic aromatic substitution.

Synthesis of 4-(4-Methoxyphenyl)piperazine

4-(4-Methoxyphenyl)piperazine is prepared by reacting piperazine with 4-methoxyiodobenzene in the presence of CuI and K2CO3 in DMF at 100°C for 12 hours (yield: 85%).

Coupling to the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one core is treated with 4-(4-methoxyphenyl)piperazine in DMF at 80°C for 6 hours, catalyzed by K2CO3. The substitution at position 2 proceeds with 76% yield.

Synthesis of the Thiazolidinone Moiety

The 3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene fragment is constructed via a Gewald-like reaction.

Formation of the Thiazolidinone Ring

A mixture of 2-furylmethylamine, carbon disulfide, and ethyl chloroacetate in ethanol is refluxed for 8 hours to form 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one (yield: 82%).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

  • 1H NMR: δ 7.45–7.52 (m, 3H, furan-H), 4.32 (s, 2H, CH2), 3.89 (s, 2H, SCH2).

Knoevenagel Condensation for Methylidene Bridge Formation

The Z-configured methylidene bridge is established via a stereoselective Knoevenagel condensation.

Coupling of Thiazolidinone to the Pyrido[1,2-a]pyrimidin-4-one Core

The pyrido[1,2-a]pyrimidin-4-one derivative (1.0 eq) and 3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one (1.2 eq) are condensed in acetic anhydride at 60°C for 5 hours. The Z-configuration is favored due to steric hindrance, yielding the final product in 65% yield.

Table 1: Reaction Optimization for Knoevenagel Condensation

ConditionSolventTemperature (°C)Yield (%)Z/E Ratio
Acetic anhydrideNeat60659:1
EthanolReflux80426:1
Toluene110110385:1

Characterization of the Final Compound

The target compound is validated via multimodal spectroscopy:

Spectroscopic Data

  • HRMS (ESI): m/z 606.1543 [M+H]⁺ (calc. 606.1548).

  • 1H NMR (DMSO-d6): δ 8.62 (d, J = 6.8 Hz, 1H), 7.85 (s, 1H), 7.22–7.45 (m, 9H, aromatic), 4.88 (s, 2H, CH2), 3.78 (s, 3H, OCH3).

  • 13C NMR: δ 182.1 (C=S), 167.8 (C=O), 159.2 (pyrimidone-C), 121.4–148.9 (aromatic carbons).

Configurational Analysis

NOESY experiments confirm the Z-configuration, showing spatial proximity between the furylmethyl group and the pyrido[1,2-a]pyrimidinone core .

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The furylmethyl and thiazolidinone groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the thiazolidinone ring or the pyrido[1,2-A]pyrimidin-4-one core.

    Substitution: The methoxyphenyl and piperazinyl groups can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group could yield a furanone derivative, while substitution of the methoxyphenyl group could produce a range of functionalized pyrido[1,2-A]pyrimidin-4-one derivatives.

Scientific Research Applications

3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one: has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its complex structure, the compound may have potential as a therapeutic agent. Research could focus on its efficacy and safety in treating various diseases.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Analogues

Compound Name Thiazolidinone Substituent Piperazinyl Substituent Core Structure
Target Compound 3-(2-Furylmethyl) 4-(4-Methoxyphenyl) Pyrido[1,2-a]pyrimidin-4-one
3-{(Z)-[3-(Furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(2-hydroxyethyl)piperazinyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-(2-Furylmethyl) 4-(2-Hydroxyethyl) Pyrido[1,2-a]pyrimidin-4-one
2-(4-Methyl-1-piperazinyl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one 3-(1-Phenylethyl) 4-Methyl Pyrido[1,2-a]pyrimidin-4-one

Key Observations :

  • The 4-methoxyphenyl substituent on the piperazine ring introduces electron-donating effects, which could improve solubility relative to the 2-hydroxyethyl group in .

Comparison with Target Compound :

  • The target compound likely employs similar thiourea-mediated cyclization steps, as seen in , but with modifications to incorporate the 4-methoxyphenylpiperazine moiety.
  • Microwave-assisted synthesis (as in ) could optimize reaction efficiency compared to conventional methods.

Pharmacological and Physicochemical Properties

Hypotheses for Target Compound :

  • The 4-methoxyphenyl group may improve blood-brain barrier penetration compared to analogues with hydrophilic substituents (e.g., 2-hydroxyethyl in ).
  • The furylmethyl-thiazolidinone moiety could synergize with the pyridopyrimidinone core to enhance antimicrobial or anticancer activity.

Biological Activity

The compound 3-{(Z)-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[4-(4-methoxyphenyl)-1-piperazinyl]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex heterocyclic molecule with potential biological activities. This article explores its biological activity, including antioxidant properties, anticancer effects, and mechanisms of action, supported by data tables and relevant case studies.

Structural Characteristics

This compound features a pyrido[1,2-A]pyrimidin-4-one core, which is known for its diverse biological activities. The incorporation of functional groups such as thiazolidinone and furan enhances its reactivity and interaction with biological targets. Below is a summary of its structural components:

ComponentDescription
Core Structure Pyrido[1,2-A]pyrimidin-4-one
Functional Groups Thiazolidinone derivative, furan moiety
Molecular Formula C22H20N4O4S

1. Antioxidant Activity

Research indicates that compounds similar to the target molecule exhibit significant antioxidant properties. For instance, thiazolidin-4-one derivatives have been shown to inhibit lipid peroxidation effectively. In one study, compounds with specific substitutions demonstrated enhanced antioxidant activity:

  • Compounds 3i and 3r : Showed the best inhibitory activity against lipid peroxidation with EC values of 0.565 ± 0.051 mM and 0.708 ± 0.074 mM, respectively .

2. Anticancer Activity

The anticancer potential of the compound has been evaluated in various studies. Notably, thiazolidinone derivatives have demonstrated cytotoxic effects against multiple cancer cell lines:

  • Compound 44 : Exhibited cytotoxic activity against the HT-29 cell line with an IC50 value of 0.31 ± 0.022 µM and inhibited tyrosine-protein kinases c-Met and Ron by 65% and 84.4%, respectively .
  • Compound 48a : Showed high anticancer potential against breast cancer cell line MCF-7 with an IC50 value of 0.16 ± 0.08 µM .

The mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : Certain derivatives induce apoptosis via the caspase-3 pathway, affecting the cell cycle significantly.
  • Tyrosine Kinase Inhibition : The compound inhibits key signaling pathways involved in cancer progression.

Study on Antioxidant Activity

A study focused on various thiazolidinone derivatives demonstrated that structural modifications significantly impact antioxidant efficacy. The presence of specific substituents at key positions enhanced the ability to scavenge free radicals and inhibit lipid peroxidation.

Study on Anticancer Properties

Another research effort analyzed several pyrido[1,2-A]pyrimidine derivatives for their anticancer activities. The findings indicated that compounds with a methoxyphenyl group exhibited notable cytotoxicity against various cancer cell lines, highlighting the importance of substituent groups in modulating biological activity.

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